molecular formula C21H24O6S B1412424 4-[2-[2-[2-(Tosyloxy)ethoxy]ethoxy]ethoxy]phenylacetylene CAS No. 365134-40-3

4-[2-[2-[2-(Tosyloxy)ethoxy]ethoxy]ethoxy]phenylacetylene

Cat. No.: B1412424
CAS No.: 365134-40-3
M. Wt: 404.5 g/mol
InChI Key: UHIBROGUGOWTDV-UHFFFAOYSA-N
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Description

4-[2-[2-[2-(Tosyloxy)ethoxy]ethoxy]ethoxy]phenylacetylene is an organic compound characterized by the presence of a phenylacetylene core substituted with a tosylated triethylene glycol chain

Preparation Methods

The synthesis of 4-[2-[2-[2-(Tosyloxy)ethoxy]ethoxy]ethoxy]phenylacetylene typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of the phenylacetylene core.

    Tosylation: The triethylene glycol chain is tosylated using p-toluenesulfonyl chloride in the presence of a base such as pyridine.

    Coupling Reaction: The tosylated triethylene glycol chain is then coupled to the phenylacetylene core using a palladium-catalyzed Sonogashira coupling reaction.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

4-[2-[2-[2-(Tosyloxy)ethoxy]ethoxy]ethoxy]phenylacetylene undergoes various chemical reactions, including:

    Substitution Reactions: The tosyl group can be substituted with nucleophiles such as amines or thiols.

    Oxidation: The phenylacetylene core can undergo oxidation to form corresponding epoxides or ketones.

    Reduction: The alkyne group can be reduced to form alkanes or alkenes.

Common reagents and conditions used in these reactions include bases (e.g., sodium hydroxide), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., hydrogen gas with a palladium catalyst).

Scientific Research Applications

4-[2-[2-[2-(Tosyloxy)ethoxy]ethoxy]ethoxy]phenylacetylene has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Materials Science: It is used in the development of novel polymers and materials with specific properties.

    Biological Studies: The compound can be used to study the interactions of tosylated compounds with biological molecules.

    Medicinal Chemistry:

Mechanism of Action

The mechanism of action of 4-[2-[2-[2-(Tosyloxy)ethoxy]ethoxy]ethoxy]phenylacetylene involves its ability to undergo various chemical transformations. The tosyl group acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The phenylacetylene core can participate in π-π interactions and other non-covalent interactions, influencing the compound’s behavior in different environments.

Comparison with Similar Compounds

Similar compounds to 4-[2-[2-[2-(Tosyloxy)ethoxy]ethoxy]

Properties

IUPAC Name

2-[2-[2-(4-ethynylphenoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O6S/c1-3-19-6-8-20(9-7-19)26-16-14-24-12-13-25-15-17-27-28(22,23)21-10-4-18(2)5-11-21/h1,4-11H,12-17H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHIBROGUGOWTDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOC2=CC=C(C=C2)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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